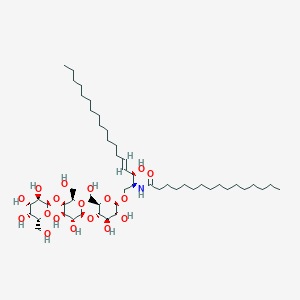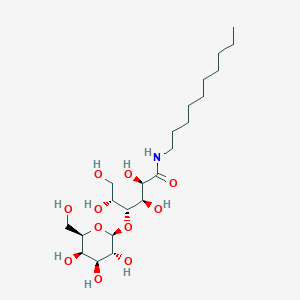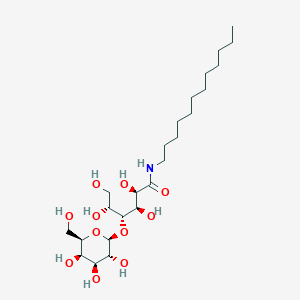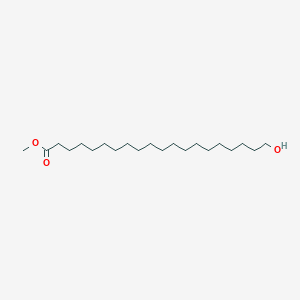![molecular formula C24H47NO3 B3026379 N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide CAS No. 189894-80-2](/img/structure/B3026379.png)
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide
Descripción general
Descripción
N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide, also known as HHHH, is a synthetic compound with a variety of applications in scientific research. It is a long-chain fatty acid amide, which is a type of lipid molecule. HH has been extensively studied due to its unique chemical and physical properties, which make it a useful tool for investigating the structure and function of biological systems. HH has been used in a variety of applications, including assays for enzyme activity, structural studies of proteins, and studies of the effects of drugs on cells.
Aplicaciones Científicas De Investigación
Comparative Study on Liquid Chromatographic Modifiers
Research has explored the use of surfactants, including N-(2-hydroxyethoxyethyl)-hexanamide, as liquid chromatographic mobile phase modifiers. The study compares the effects of fluorinated compounds and hydrocarbon surfactants on retention and resolution in chromatography, highlighting the potential application of these compounds in improving analytical methods (Gangoda & Gilpin, 1988).
Proton Transfer in Structural Studies
Compounds within the N-(2-hydroxy-1-naphthylmethylene)aniline family, related to the specified compound through the hydroxy and amide functionalities, have been investigated for their proton transfer capabilities and structural properties in crystals. Such studies are essential for understanding the molecular behavior and designing materials with specific electronic properties (Inabe et al., 1994).
Stereocontrolled Synthesis
The stereocontrolled synthesis of amino acids, which involves the use of N,O-protected serine aldehyde, is related to research on compounds like N-[(1S,2S,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide in terms of the synthesis and manipulation of complex organic molecules. Such research provides insights into the methodologies for preparing compounds with specific stereochemistry, useful in drug development and biochemical studies (D'aniello et al., 1996).
Ferrocene-based Histone Deacetylase Inhibitors
Research on ferrocene-based hydroxamic acids, including N-hydroxyheptanamide derivatives, highlights the development of novel inhibitors for histone deacetylases. These compounds are significant in the context of therapeutic applications, particularly in cancer treatment, demonstrating the potential medical relevance of structurally similar compounds (Spencer et al., 2012).
Ceramides from Marine Sponges
The isolation of new ceramides from marine sponges, including compounds with hydroxy and amide groups similar to this compound, provides insights into the diversity of natural products and their potential applications in biomedicine and pharmacology (Zhang et al., 2005).
Mecanismo De Acción
Target of Action
C6 L-threo Ceramide is a bioactive sphingolipid and a cell-permeable analog of naturally occurring ceramides . It primarily targets the NADPH oxidase complex (Nox2) in cells . Nox2 plays a crucial role in generating reactive oxygen species (ROS), which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis .
Mode of Action
C6 L-threo Ceramide interacts with its target, Nox2, leading to an increase in Nox2 activation, which results in ROS generation and subunit expression and activation . This interaction leads to changes in the cellular environment, affecting various cellular processes .
Biochemical Pathways
The interaction of C6 L-threo Ceramide with Nox2 affects several biochemical pathways. One of the most significant effects is the induction of oxidative stress mediated by Nox2, which can lead to mitochondrial dysfunction . This can result in a significant reduction in mitochondrial membrane potential and an increase in caspase-3 activity, a key enzyme involved in apoptosis .
Pharmacokinetics
C6 L-threo Ceramide is a very hydrophobic molecule, making it difficult to deliver efficiently to cells . When complexed with cholesteryl phosphocholine (cholpc), the bioavailability of the short-chain ceramide for cells is increased, potentiating its effects compared to when it is dissolved in a solvent . This suggests that the ADME properties of C6 L-threo Ceramide can be significantly influenced by the delivery method used.
Result of Action
The action of C6 L-threo Ceramide leads to a variety of molecular and cellular effects. Most notably, it can inhibit cell proliferation and induce apoptosis . It also affects calcium homeostasis, leading to an influx of calcium into the mitochondria .
Action Environment
The action, efficacy, and stability of C6 L-threo Ceramide can be influenced by various environmental factors. For instance, the presence of elevated glucose or saturated fatty acids such as palmitate can result in excessive intracellular oxidative stress mediated by Nox2 . This can enhance the cytotoxic effects of C6 L-threo Ceramide . Furthermore, the formulation used to deliver C6 L-threo Ceramide to cells can significantly impact its bioavailability and potency .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
C6 L-threo Ceramide interacts with various enzymes, proteins, and other biomolecules. It is involved in the activation of NADPH oxidase, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress . This interaction plays a significant role in the biochemical reactions within the cell .
Cellular Effects
C6 L-threo Ceramide has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in insulin-secreting INS 832/13 cells, it has been shown to induce mitochondrial dysfunction and loss in cell viability .
Molecular Mechanism
The molecular mechanism of action of C6 L-threo Ceramide involves its interaction with biomolecules and its influence on gene expression. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it induces NADPH oxidase activation, leading to increased ROS generation .
Temporal Effects in Laboratory Settings
The effects of C6 L-threo Ceramide change over time in laboratory settings. It has been observed that exposure to this compound leads to a marked increase in ROS generation and a significant reduction in mitochondrial membrane potential over time . These changes highlight the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of C6 L-threo Ceramide vary with different dosages in animal models . At certain thresholds, it has been observed to decrease tumor growth and metastasis in the lungs without side effects . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
C6 L-threo Ceramide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it is involved in the activation of the AMPK/p38 MAPK pathway .
Transport and Distribution
C6 L-threo Ceramide is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, influencing its localization or accumulation . For example, it is rapidly transferred between liposomes and labels the Golgi apparatus .
Subcellular Localization
The subcellular localization of C6 L-threo Ceramide and its effects on activity or function are significant. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles . For instance, it is known to label the Golgi apparatus .
Propiedades
IUPAC Name |
N-[(E,2S,3S)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRJSFWNFTXXQC-WBJAFTEYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@H](CO)NC(=O)CCCCC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H47NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





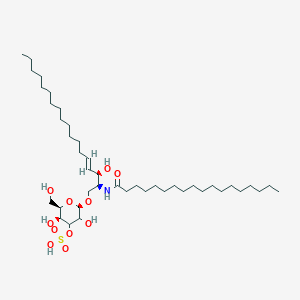
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)
![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

